(2R,5R)-2,5-Diaminohexanedioic acid dihydrochloride
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Overview
Description
(2R,5R)-2,5-Diaminohexanedioic acid dihydrochloride is a chiral diamine compound with significant applications in various fields of science and industry. This compound is known for its unique stereochemistry and its ability to participate in a variety of chemical reactions, making it a valuable intermediate in the synthesis of complex molecules.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2R,5R)-2,5-Diaminohexanedioic acid dihydrochloride typically involves the use of chiral auxiliaries or catalysts to ensure the correct stereochemistry. One common method involves the use of L-proline as a chiral auxiliary, which directs the stereochemistry of the reaction through an intramolecular cycloaddition process . The reaction conditions often include the use of solvents such as dichloromethane and reagents like hydrochloric acid to facilitate the formation of the dihydrochloride salt.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar methods as in laboratory settings but optimized for higher yields and efficiency. This can include the use of continuous flow reactors and automated systems to control reaction conditions precisely.
Chemical Reactions Analysis
Types of Reactions
(2R,5R)-2,5-Diaminohexanedioic acid dihydrochloride can undergo various types of chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert it into amine derivatives.
Substitution: It can participate in nucleophilic substitution reactions, where the amino groups are replaced by other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like alkyl halides. Reaction conditions typically involve controlled temperatures and pH levels to ensure the desired product formation.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxo derivatives, while reduction can produce amine derivatives. Substitution reactions can result in a variety of functionalized compounds.
Scientific Research Applications
(2R,5R)-2,5-Diaminohexanedioic acid dihydrochloride has numerous applications in scientific research, including:
Chemistry: It is used as an intermediate in the synthesis of complex organic molecules and as a chiral building block in asymmetric synthesis.
Biology: This compound can be used in the study of enzyme mechanisms and as a substrate for enzyme-catalyzed reactions.
Mechanism of Action
The mechanism of action of (2R,5R)-2,5-Diaminohexanedioic acid dihydrochloride involves its interaction with specific molecular targets and pathways. The compound’s chiral nature allows it to interact selectively with enzymes and receptors, influencing their activity. This can result in the modulation of biochemical pathways, leading to various biological effects .
Comparison with Similar Compounds
Similar Compounds
- (2R,5R)-1,6-Diphenylhexane-2,5-diamine dihydrochloride
- (2R,5R)-2-Amino-5-hydroxyhexanoic acid
Uniqueness
(2R,5R)-2,5-Diaminohexanedioic acid dihydrochloride is unique due to its specific stereochemistry and the presence of two amino groups, which allow it to participate in a wide range of chemical reactions. Its ability to act as a chiral building block makes it particularly valuable in asymmetric synthesis, distinguishing it from other similar compounds .
Properties
IUPAC Name |
(2R,5R)-2,5-diaminohexanedioic acid;dihydrochloride |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H12N2O4.2ClH/c7-3(5(9)10)1-2-4(8)6(11)12;;/h3-4H,1-2,7-8H2,(H,9,10)(H,11,12);2*1H/t3-,4-;;/m1../s1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OLQCFLWGFNLVME-XWJKVJTJSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(CC(C(=O)O)N)C(C(=O)O)N.Cl.Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C(C[C@H](C(=O)O)N)[C@H](C(=O)O)N.Cl.Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H14Cl2N2O4 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
249.09 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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